Cas no 100695-71-4 (1,2-Benzisoxazole-3-acetamide,5,7-dimethyl-N-(1-methyl-1-phenylethyl)-)
100695-71-4 structure
Product Name:1,2-Benzisoxazole-3-acetamide,5,7-dimethyl-N-(1-methyl-1-phenylethyl)-
CAS-nummer:100695-71-4
MF:C20H22N2O2
MW:322.400885105133
CID:153716
PubChem ID:180906
Update Time:2025-04-19
1,2-Benzisoxazole-3-acetamide,5,7-dimethyl-N-(1-methyl-1-phenylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,2-Benzisoxazole-3-acetamide,5,7-dimethyl-N-(1-methyl-1-phenylethyl)-
- 2-(5,7-dimethyl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide
- 100695-71-4
- DTXSID30143454
- 1,2-Benzisoxazole-3-acetamide, 5,7-dimethyl-N-(1-methyl-1-phenylethyl)-
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- Inchi: 1S/C20H22N2O2/c1-13-10-14(2)19-16(11-13)17(22-24-19)12-18(23)21-20(3,4)15-8-6-5-7-9-15/h5-11H,12H2,1-4H3,(H,21,23)
- InChI-sleutel: BDTFDMBJOIOGTM-UHFFFAOYSA-N
- LACHT: O1C2C(C)=CC(C)=CC=2C(CC(NC(C)(C)C2C=CC=CC=2)=O)=N1
Berekende eigenschappen
- Exacte massa: 322.16826
- Monoisotopische massa: 322.168
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 445
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 55.1Ų
Experimentele eigenschappen
- Dichtheid: 1.143
- Kookpunt: 552.6°Cat760mmHg
- Vlampunt: 288°C
- Brekindex: 1.59
- PSA: 55.13
- LogboekP: 4.42950
1,2-Benzisoxazole-3-acetamide,5,7-dimethyl-N-(1-methyl-1-phenylethyl)- Gerelateerde literatuur
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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